Ethyl 3-chloro-2,4-dioxopentanoate
Overview
Description
Ethyl 3-chloro-2,4-dioxopentanoate is an organic compound with the molecular formula C7H9ClO4. It is a colorless liquid that is soluble in common organic solvents such as ethers, alcohols, and ketones, but is almost insoluble in water . This compound is commonly used as an intermediate in organic synthesis.
Preparation Methods
Ethyl 3-chloro-2,4-dioxopentanoate can be synthesized through the reaction of ethyl pyruvate with chloroacetic acid. The synthetic route involves the following steps :
- Under an inert atmosphere, ethyl pyruvate is slowly added to a mixture of chloroacetic acid.
- The mixture is stirred at an appropriate temperature for several hours to ensure complete reaction.
- The reaction mixture is then extracted and purified to obtain this compound.
Industrial production methods typically follow similar procedures but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Ethyl 3-chloro-2,4-dioxopentanoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under suitable conditions.
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form the corresponding carboxylic acid and alcohol.
Reduction: It can be reduced to form the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common reagents used in these reactions include nucleophiles for substitution, acids or bases for hydrolysis, and reducing agents for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 3-chloro-2,4-dioxopentanoate is utilized in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: It is used in the development of new drugs and therapeutic agents.
Material Science: It is employed in the synthesis of novel materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 3-chloro-2,4-dioxopentanoate involves its reactivity with various nucleophiles and electrophiles. The molecular targets and pathways depend on the specific reactions it undergoes. For example, in substitution reactions, the chlorine atom is replaced by a nucleophile, leading to the formation of new compounds.
Comparison with Similar Compounds
Ethyl 3-chloro-2,4-dioxopentanoate can be compared with similar compounds such as:
Ethyl 2-chloro-3-oxobutanoate: Similar in structure but with different reactivity due to the position of the chlorine atom.
Ethyl 3-bromo-2,4-dioxopentanoate: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and properties.
The uniqueness of this compound lies in its specific reactivity and applications in organic synthesis and pharmaceutical research.
Properties
IUPAC Name |
ethyl 3-chloro-2,4-dioxopentanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClO4/c1-3-12-7(11)6(10)5(8)4(2)9/h5H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJXBRTITCZOHRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C(C(=O)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30388308 | |
Record name | ethyl 3-chloro-2,4-dioxopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30388308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34959-81-4 | |
Record name | ethyl 3-chloro-2,4-dioxopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30388308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 3-chloro-2,4-dioxopentanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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